molecular formula C7H4BrClF3NO B8266384 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine

5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No. B8266384
M. Wt: 290.46 g/mol
InChI Key: JFNLXSJCEAGYTB-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4BrClF3NO and its molecular weight is 290.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine and related compounds have been utilized in the synthesis of various heterocycles. For instance, Martins (2002) reported the synthesis of a series of bromo and dibromo methoxy trihalo alkenones, including those similar in structure to 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine, highlighting their usefulness in heterocyclic synthesis (Martins, 2002).

Spectroscopic Characterization

The spectroscopic properties of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to the subject compound, have been characterized using various techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This study by Vural and Kara (2017) offers insights into the molecular structure and behavior of similar compounds (Vural & Kara, 2017).

Functionalization of Pyridines

Research by Cottet et al. (2004) on the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including compounds analogous to 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine, explored their conversion into various carboxylic acids. This study provides a foundation for understanding the chemical reactivity and potential applications of such compounds (Cottet et al., 2004).

Synthesis of Novel Heteroarylpyridine Derivatives

Parry et al. (2002) demonstrated the synthesis of novel heteroarylpyridine derivatives using pyridylboronic acids, including chloro and methoxy pyridylboronic acids, which are structurally related to the compound of interest. This research contributes to the understanding of complex organic synthesis involving pyridine derivatives (Parry et al., 2002).

properties

IUPAC Name

5-bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c1-14-6-4(7(10,11)12)5(9)3(8)2-13-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNLXSJCEAGYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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